molecular formula C10H10BrNO B1382012 6-Bromo-1,3-dimethylindolin-2-one CAS No. 1555987-99-9

6-Bromo-1,3-dimethylindolin-2-one

Cat. No. B1382012
CAS RN: 1555987-99-9
M. Wt: 240.1 g/mol
InChI Key: MXPJGXFVNXAQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-1,3-dimethylindolin-2-one involves a reaction with sodium hydroxide in toluene at 60°C, followed by heating under reflux for 3 hours . After cooling, a 5N aqueous solution of sodium hydroxide is added and the mixture is stirred at room temperature for 30 minutes. The reaction mixture is then extracted with ethyl acetate, washed with water and brine, and dried. The extract is concentrated under reduced pressure to yield the compound .


Molecular Structure Analysis

The molecular formula of 6-Bromo-1,3-dimethylindolin-2-one is C10H10BrNO . The InChI code is 1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,3-dimethylindolin-2-one include a molecular weight of 240.1 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

6-Bromo-1,3-dimethylindolin-2-one serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. For instance, it is instrumental in reactions that lead to the formation of quinazolinones, an important class of compounds with several pharmacological activities. The compound's bromine atom acts as a reactive site for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with varied biological activities (A. Mohammadi & S. S. S. Hossini, 2011; Ashok Kumar et al., 2003).

Medicinal Chemistry Applications

In medicinal chemistry, 6-Bromo-1,3-dimethylindolin-2-one is used as a building block for the development of new drugs. Its incorporation into larger molecular structures has been explored for the creation of compounds with potential antimicrobial and hypotensive properties. The ability to introduce various substituents at the bromine site allows for the synthesis of a diverse array of quinazolinone derivatives, demonstrating significant activity in preliminary biological screenings (J. A. Patel et al., 2006).

Material Science and Photophysical Properties

Beyond its applications in organic synthesis and medicinal chemistry, 6-Bromo-1,3-dimethylindolin-2-one also finds use in materials science, particularly in the synthesis of photochromic compounds. These compounds exhibit a change in color upon exposure to light, a property that can be harnessed for various technological applications, including sensors and memory devices. The structural flexibility and electronic properties of 6-Bromo-1,3-dimethylindolin-2-one derivatives make them suitable candidates for developing new photoresponsive materials (A. Rachford et al., 2006).

Safety and Hazards

The safety information for 6-Bromo-1,3-dimethylindolin-2-one includes the GHS07 pictogram, a warning signal word, and hazard statements H302 and H317 . Precautionary statements include P280, P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

6-bromo-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-3-7(11)5-9(8)12(2)10(6)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPJGXFVNXAQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C(C=C2)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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